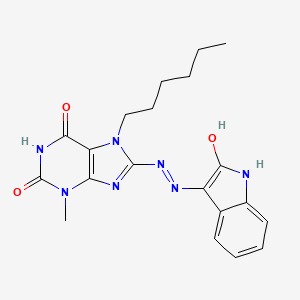

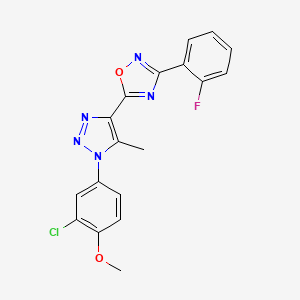

![molecular formula C23H21N3O4S2 B2499394 N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide CAS No. 895006-73-2](/img/structure/B2499394.png)

N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide" is a synthetic molecule that may have potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds with related structures and potential biological activities. For instance, compounds with methoxy groups and sulfonamide linkages are frequently explored for their pharmacological properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, as seen in the preparation of N-aryl-7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-amines and their analogues, which were synthesized using microwave-accelerated multi-step synthesis . Similarly, the synthesis of 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide involved a 9-step process starting from 2,6-difluorobenzoic acid . These examples suggest that the synthesis of the compound would likely be complex and require careful planning of each synthetic step.

Molecular Structure Analysis

The molecular structure of such compounds is crucial for their biological activity. The presence of a methoxy group and a sulfonamide linkage, as seen in the compound of interest, is a common feature in many biologically active molecules. The structure-activity relationships discussed in the synthesis of butanamides with a tetrazolylthio moiety indicate that small changes in the molecular structure can significantly impact the biological activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds often include condensation, as seen with various anilines to produce N-aryl-7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-amines . Desmethylation reactions are also used, such as the direct desmethylation of a reference standard to produce a precursor for radiolabeling . These reactions are indicative of the types of chemical transformations that might be employed in the synthesis and modification of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are determined by their functional groups and overall molecular structure. For example, the presence of a methoxy group can influence the solubility and the ability to cross biological membranes. The sulfonamide linkage is often associated with the inhibition of certain enzymes, which can be crucial for the compound's biological activity . The specific properties of "N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide" would need to be empirically determined, but its structure suggests it may have similar properties to the compounds discussed in the papers.

Aplicaciones Científicas De Investigación

Anticancer and Antimicrobial Potential

- Anticancer Activity : Co(II) complexes of related thiazole compounds have been synthesized, showing potential in vitro cytotoxicity against human breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017).

- Antimicrobial Properties : A variety of thiazole compounds, including those similar to the query compound, have been synthesized and screened for antibacterial and antifungal activities. Some compounds have shown significant activity, comparable to standard antimicrobial agents (Helal et al., 2013).

Potential in Photodynamic Therapy

- Photodynamic Therapy for Cancer : Certain thiazole derivatives have been evaluated for their suitability in photodynamic therapy, a treatment modality for cancer. These compounds have demonstrated good fluorescence properties and high singlet oxygen quantum yield, making them potential candidates for Type II photosensitizers in cancer treatment (Pişkin et al., 2020).

Applications in COVID-19 Research

- COVID-19 Inhibitors : Thiazole clubbed pyridine scaffolds, similar to the query compound, have been synthesized and evaluated as potential inhibitors of COVID-19. These compounds showed promising results in molecular docking and dynamic simulation targeting the main protease of SARS-CoV-2 (Alghamdi et al., 2023).

Corrosion Inhibition

- Corrosion Inhibitor : Thiazole based pyridine derivatives, related to the compound , have been studied for their corrosion inhibition properties on mild steel. They demonstrated effective protection, acting as both anodic and cathodic inhibitors (Chaitra et al., 2016).

Propiedades

IUPAC Name |

3-(benzenesulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O4S2/c1-30-19-10-5-11-20-22(19)25-23(31-20)26(16-17-7-6-13-24-15-17)21(27)12-14-32(28,29)18-8-3-2-4-9-18/h2-11,13,15H,12,14,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBEIGAYYHDSHPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)CCS(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1-one;hydrochloride](/img/structure/B2499312.png)

![2-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-isopropyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2499315.png)

![1-allyl-4-(1-(2-(4-chloro-3-methylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2499317.png)

![1-(4-chlorobenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2499320.png)

![1-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazol-2-yl}-4-methylpiperazine](/img/structure/B2499329.png)

![Dimethyl 5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2499331.png)

![(2,4-Dichlorophenyl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2499334.png)